2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
The compound “2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule that contains several heterocyclic moieties, including a thiophene ring, an oxadiazole ring, and an isoindoline dione structure .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of conjugated pi systems in the heterocyclic rings. The electron-rich heteroatoms (oxygen, nitrogen, and sulfur) may also participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich heteroatoms and the conjugated pi system. It might undergo reactions like electrophilic aromatic substitution, nucleophilic addition, or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar heteroatoms and conjugated systems could enhance its solubility in polar solvents .Scientific Research Applications
- Isoindoline-1,3-dione derivatives have been investigated for their modulation of the dopamine receptor D3. This suggests their potential application as antipsychotic agents .
- This property suggests their capacity in treating Alzheimer’s disease, although more studies are needed .
Antipsychotic Properties
Anti-Cancer Activity
Alzheimer’s Disease Treatment
Green Synthesis Techniques
Molecular Docking Studies
Parkinson’s Disease Treatment
Mechanism of Action
Target of Action
The primary targets of this compound are the dopamine receptor D2 and acetylcholinesterase (AChE) . These receptors play crucial roles in the nervous system. The dopamine receptor D2 is involved in motor control, reward, and reinforcement, while AChE is a key enzyme involved in the termination of nerve transmission at cholinergic synapses .
Mode of Action
This compound interacts with its targets by binding to their allosteric sites . In the case of the dopamine receptor D2, it modulates the receptor’s activity, potentially influencing motor control and reward mechanisms . For AChE, the compound acts as an inhibitor, preventing the enzyme from hydrolyzing the neurotransmitter acetylcholine (ACh), thus prolonging the action of ACh at cholinergic synapses .
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 and AChE affects several biochemical pathways. By modulating the activity of the dopamine receptor D2, it can influence the dopaminergic pathways involved in motor control and reward . By inhibiting AChE, it affects the cholinergic pathway, leading to an increase in the levels of ACh, a neurotransmitter associated with memory and learning .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been predicted in silico . .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets. By modulating the dopamine receptor D2, it could potentially influence behaviors associated with this receptor, such as motor control and reward . By inhibiting AChE, it could potentially enhance cognitive function by increasing the levels of ACh .
Future Directions
properties
IUPAC Name |
2-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15-10-4-1-2-5-11(10)16(21)19(15)8-7-13-17-14(18-22-13)12-6-3-9-23-12/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXRYGLEBGWFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione |
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